REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]([C:10](=[O:12])[CH3:11])=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[Br:15]Br>C(O)(=O)C>[F:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]([C:10](=[O:12])[CH2:11][Br:15])=[C:8]([CH3:9])[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(OC(=C2C)C(C)=O)C=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture solution is then stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
Then, the solution is filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(OC(=C2C)C(CBr)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |